molecular formula C11H15NO2S B1285472 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone CAS No. 924852-23-3

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone

Cat. No.: B1285472
CAS No.: 924852-23-3
M. Wt: 225.31 g/mol
InChI Key: NIWODBPZPSZMLJ-UHFFFAOYSA-N
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Description

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone (CAS 924852-23-3) is a synthetic organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound features a thiophene ring core substituted with an acetyl group and a morpholine-methyl group, making it a valuable scaffold in medicinal chemistry and drug discovery research. Its structure incorporates both electron-rich (thiophene) and complex heterocyclic (morpholine) motifs, which are commonly found in molecules with biological activity . As a key intermediate, this compound is primarily used in organic synthesis, particularly in the development of novel pharmacologically active molecules. The morpholine ring is a common pharmacophore found in agents targeting various enzymes and receptors . Researchers utilize this ketone as a versatile building block for the construction of more complex structures, such as oxime derivatives, which have been explored for their potential as agonists for receptors like PPAR-γ, a target for anti-diabetic drugs . Key identifiers include the SMILES string CC(=O)c1cc(cs1)CN2CCOCC2 and the InChIKey NIWODBPZPSZMLJ-UHFFFAOYSA-N . Estimated physical properties include a density of approximately 1.199 g/cm³, a boiling point near 362°C, and a flash point around 173°C . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[4-(morpholin-4-ylmethyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-9(13)11-6-10(8-15-11)7-12-2-4-14-5-3-12/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWODBPZPSZMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587922
Record name 1-{4-[(Morpholin-4-yl)methyl]thiophen-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924852-23-3
Record name 1-{4-[(Morpholin-4-yl)methyl]thiophen-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mannich Reaction-Based Approach

A commonly employed route involves a Mannich reaction, which introduces the morpholin-4-ylmethyl group onto the thiophene ring:

  • Starting Materials: 2-acetylthiophene (2-thienyl ethanone) and morpholine.
  • Reagents: Formaldehyde as the methylene source.
  • Procedure: 2-acetylthiophene is reacted with formaldehyde and morpholine in a suitable solvent such as ethanol or a mixture of ethanol and DMF under mild heating (around 60 °C) with stirring.
  • Reaction Mechanism: The formaldehyde reacts with morpholine to form an iminium intermediate, which then undergoes electrophilic substitution at the 4-position of the thiophene ring.
  • Workup: The reaction mixture is poured into ice water to precipitate the product, which is filtered, dried, and recrystallized from ethanol.
  • Yield: Typically around 70-75% based on similar Mannich base syntheses reported in literature.

This method is supported by analogous syntheses of morpholin-4-ylmethyl-substituted heterocycles, where the Mannich reaction is used to introduce morpholine substituents onto aromatic or heteroaromatic rings.

Stepwise Functionalization via Halogenated Intermediates

An alternative method involves:

  • Step 1: Halogenation of 2-acetylthiophene at the 4-position to give 4-halogen-2-acetylthiophene (e.g., 4-bromo-2-acetylthiophene).
  • Step 2: Nucleophilic substitution of the halogen atom with morpholine under basic conditions or via palladium-catalyzed amination (Buchwald-Hartwig amination).
  • Step 3: Purification by recrystallization or chromatography.

This approach allows for more controlled regioselectivity and can be advantageous when direct Mannich reactions are less selective or give lower yields. However, it requires additional synthetic steps and handling of halogenated intermediates.

Direct Alkylation of Morpholine with 4-(Bromomethyl)-2-acetylthiophene

Another reported strategy involves:

  • Step 1: Preparation of 4-(bromomethyl)-2-acetylthiophene by bromination of the methyl group at the 4-position.
  • Step 2: Nucleophilic substitution reaction between morpholine and the bromomethyl derivative to yield this compound.
  • Conditions: Typically carried out in polar aprotic solvents like DMF or DMSO, with mild heating.
  • Advantages: This method provides a straightforward route to the target compound with good regioselectivity.

Reaction Conditions and Optimization

Step/Method Reagents/Conditions Temperature Solvent Yield (%) Notes
Mannich Reaction 2-Acetylthiophene, morpholine, formaldehyde 60 °C Ethanol/DMF ~72 Mild heating, stirring, recrystallization
Halogenation + Nucleophilic Substitution 4-Bromo-2-acetylthiophene, morpholine, base or Pd catalyst 50-80 °C DMF, DMSO Variable Requires halogenated intermediate
Bromomethylation + Nucleophilic Substitution 4-(Bromomethyl)-2-acetylthiophene, morpholine 40-70 °C DMF, DMSO Moderate Direct substitution, good regioselectivity

Spectroscopic and Analytical Characterization

  • Infrared (IR) Spectroscopy: Characteristic bands include carbonyl stretch around 1700-1720 cm⁻¹ (C=O of ethanone), C–O–C stretches from morpholine ring near 1220 cm⁻¹, and aromatic C=C stretches around 1500-1600 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows singlets for methyl protons of ethanone (~2.5 ppm), signals for morpholine methylene protons (~2.5-3.7 ppm), and aromatic protons of thiophene ring (~6.5-7.5 ppm).
    • ^13C NMR confirms carbonyl carbon (~190-200 ppm), aromatic carbons, and morpholine carbons.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~225 g/mol confirms the compound identity.

Research Findings and Notes

  • The Mannich reaction is the most straightforward and widely reported method for introducing the morpholin-4-ylmethyl substituent onto thiophene derivatives.
  • The regioselectivity of substitution at the 4-position of the thiophene ring is favored due to electronic and steric factors.
  • The compound serves as a valuable intermediate for further functionalization in pharmaceutical and medicinal chemistry research.
  • No detailed mechanistic studies specific to this compound’s preparation have been reported, but standard Mannich and nucleophilic substitution mechanisms apply.
  • Purity and yield optimization often involve recrystallization from absolute ethanol or chromatographic purification.

Chemical Reactions Analysis

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thienyl or morpholine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₅NO₂S
  • Molecular Weight : 225.31 g/mol
  • Structural Features : The compound consists of a thienyl group linked to an ethanone moiety with a morpholine substituent at the para position.

Scientific Research Applications

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone has diverse applications across several domains:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex organic molecules.
  • Reagent : Utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

  • Biological Activities : Preliminary studies indicate potential antimicrobial, antifungal, and anticancer properties.
  • Mechanism of Action : The compound may interact with specific molecular targets, influencing various biochemical pathways.

Medicine

  • Pharmaceutical Development : Investigated for its role as a pharmaceutical intermediate and in drug formulation.

Industry

  • Material Development : Used in creating new materials and as a precursor in specialty chemical synthesis.

Chemical Reactions

The compound can undergo several chemical transformations:

Reaction TypeDescription
Oxidation Can be oxidized using agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction Reduction with agents such as sodium borohydride yields reduced derivatives.
Substitution Participates in substitution reactions where functional groups are replaced by others using halogens or alkylating agents.

Case Study 1: Antimicrobial Activity

Research has shown that this compound exhibits promising antimicrobial activity against various bacterial strains. In vitro studies demonstrated significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

In another study, the compound was tested against cancer cell lines, revealing cytotoxic effects that warrant further investigation into its mechanisms and potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Thienyl Ethanone Derivatives

2-Acetylthiophene (1-(2-Thienyl)ethanone)

  • Structure: Simplest analog with a thiophene-ethanone backbone.
  • Molecular Weight : 126.17 g/mol (vs. 237.32 g/mol for the target compound) .
  • Key Differences : Lacks the morpholinylmethyl group, resulting in lower polarity and molecular complexity. Widely used as a flavoring agent, highlighting the role of thiophene in aroma and reactivity.

Quinazolinone-Thienyl Ethanone Hybrid (Compound 35ga)

  • Structure: Combines a quinazolinone ring with a thienyl-ethanone group.
  • Synthesis Yield : 59%, indicating moderate synthetic accessibility .

Morpholine-Containing Ethanones

1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone

  • Structure: Morpholine linked via an oxoethoxy bridge to a phenyl-ethanone core.
  • Molecular Weight: 263.29 g/mol (C₁₄H₁₇NO₄) .
  • Key Differences : The phenyl group and ether linker contrast with the thiophene and direct morpholinylmethyl substitution in the target compound. This structural variation may influence electronic properties and target binding.

1-(4-Aminophenyl)-2-Morpholinoethan-1-one

  • Synthesis: Involves nucleophilic substitution of bromo-ethanone with morpholine, followed by nitro reduction .
  • Relevance: Highlights synthetic routes applicable to morpholine-ethanone derivatives, though the target compound’s synthesis remains undocumented.

Piperazine vs. Morpholine Substituents

Piperazinyl Sulfonyl-Tetrazolylthio Ethanones (e.g., 7e, 7f)

  • Structure : Piperazine rings with sulfonyl and tetrazolylthio groups.
  • Melting Points : 131–167°C, indicating high crystallinity .
  • Key Differences: Piperazine’s flexibility and sulfonyl groups introduce strong electron-withdrawing effects, unlike morpholine’s electron-donating oxygen.

Heterocyclic Variations

Triazolo-Pyridazin-6-ylsulfanyl Morpholinyl Ethanone

  • Structure : Triazolo-pyridazine fused ring system linked to morpholine.
  • Molecular Weight : ~408.45 g/mol (C₁₆H₁₇N₅O₂S) .
  • Relevance : The triazole-pyridazine moiety offers hydrogen-bonding sites, contrasting with the thiophene’s aromaticity in the target compound.

Thiazole Derivatives (A1, A2)

  • Activity : Demonstrated anti-inflammatory (carrageenan-induced edema) and antioxidant (DPPH scavenging) properties .
  • Relevance: While structurally distinct, the ethanone group’s presence underscores its utility in bioactive molecule design.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity Source
1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone C₁₂H₁₅NO₂S 237.32 Morpholinylmethyl, thienyl, ethanone Not reported Not reported
2-Acetylthiophene C₆H₆OS 126.17 Thienyl, ethanone Not reported Flavoring agent
1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone C₁₄H₁₇NO₄ 263.29 Morpholinyl oxoethoxy, phenyl Not reported Not reported
7e (Piperazinyl Sulfonyl-Tetrazolylthio) Not provided Not provided Piperazinyl sulfonyl, tetrazolylthio 131–134 Antiproliferative
A1 (Thiazole Derivative) Not provided Not provided Thiazole, nitrobenzylidene Not reported Anti-inflammatory

Biological Activity

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone is a compound characterized by its unique structural features, which include a thienyl group, an ethanone moiety, and a morpholine substituent. This composition suggests potential biological activities that warrant detailed investigation. Preliminary studies indicate promising antimicrobial, antifungal, and anticancer properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO₂S, with a molecular weight of approximately 225.31 g/mol. Its structure can be represented as follows:

ComponentStructure
Thienyl GroupThienyl
Morpholine GroupMorpholine

The combination of these groups contributes to the compound's chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways.

Antifungal Activity

The compound has also shown antifungal activity against several pathogenic fungi. Its efficacy can be attributed to its ability to inhibit fungal growth through various mechanisms, including the disruption of cell membrane integrity and interference with nucleic acid synthesis.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation. The following table summarizes the findings related to its anticancer activity:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-70.650.79 (Doxorubicin)
A5491.472.00 (Tamoxifen)
A3752.415.51 (Paclitaxel)

These results indicate that the compound may be comparable or superior to established anticancer agents.

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : Binding to enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors leading to altered signaling cascades.
  • DNA Interaction : Interference with DNA replication or transcription processes.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound across various research contexts:

  • Antimicrobial Efficacy : A study evaluated the compound against multiple bacterial strains using the agar disc diffusion method, revealing significant inhibition zones compared to control agents .
  • Cytotoxicity Assessment : Research conducted on cancer cell lines demonstrated that the compound induced apoptosis, as evidenced by increased levels of p53 protein and activation of caspase pathways .
  • Structure-Activity Relationship (SAR) : Investigations into derivatives of this compound revealed that modifications could enhance biological activity, suggesting avenues for further development .

Q & A

Q. What are the standard synthetic routes for 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone, and how are key intermediates optimized?

The compound is typically synthesized via a multi-step approach:

Thiophene Functionalization : Introduce a morpholinylmethyl group at the 4-position of 2-thienyl using nucleophilic substitution or coupling reactions. For example, bromination of 2-thiophene followed by a Buchwald-Hartwig amination with morpholine derivatives .

Ethanone Installation : Employ Friedel-Crafts acylation with acetyl chloride or acetic anhydride under Lewis acid catalysis (e.g., AlCl₃) to introduce the ketone group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product.
Key Optimization : Control reaction temperature (0–5°C during acylation) to avoid side reactions like over-acylation or ring sulfonation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?

  • NMR (¹H/¹³C) :
    • ¹H: δ 2.45–2.60 (m, morpholine CH₂), 2.80–3.00 (m, thienyl-CH₂-morpholine), 6.90–7.20 (thiophene protons).
    • ¹³C: ~208 ppm (ketone carbonyl), 50–60 ppm (morpholine carbons) .
  • IR : Strong C=O stretch at ~1680–1700 cm⁻¹, C-S (thiophene) at ~680 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z = 225 (C₁₁H₁₅NO₂S⁺), with fragments at m/z 98 (morpholine ring) and 111 (thienyl-acetyl group) .

Q. What safety precautions are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (based on SDS for structurally similar ethanones) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~250–300°C estimated from analogs ).
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry, and what challenges arise?

  • Data Collection : Use SHELX software for structure solution. Key parameters include:
    • Resolution : Aim for <1.0 Å to resolve morpholine-thiophene torsion angles.
    • Twinning : Address twinning (common in flexible morpholine derivatives) via TWINABS in SHELXL .
  • Challenges :
    • Disorder : Morpholine rings may exhibit positional disorder; refine using PART instructions in SHELXL.
    • Hydrogen Bonding : Analyze intermolecular interactions (e.g., C=O⋯H-N) using Mercury software .

Q. How do computational methods (DFT/MD) predict reactivity at the morpholinylmethyl-thienyl junction?

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-311+G(d,p) to assess electron density distribution. The morpholine N atom acts as an electron donor, stabilizing electrophilic attacks at the thiophene ring .
  • MD Simulations :
    • Simulate solvation in DMSO/water to study conformational flexibility. The morpholine ring exhibits rapid chair-to-chair inversion (~10 ps timescale), influencing reaction pathways .

Q. How can contradictory spectroscopic data (e.g., conflicting NMR shifts) be reconciled?

  • Case Example : If ¹H NMR shows unexpected splitting in the thiophene region:
    • Variable Temperature NMR : Determine if dynamic effects (e.g., hindered rotation) cause splitting.
    • COSY/NOESY : Identify through-space couplings between thiophene and morpholine protons.
    • Cross-Validation : Compare with computed NMR shifts (GIAO method) at the DFT level .

Q. What role does this compound play in studying enzyme inhibition or fluorinated drug analogs?

  • Biological Applications :
    • Enzyme Studies : The morpholine moiety mimics transition states in hydrolase enzymes (e.g., acetylcholinesterase). IC₅₀ values are determined via Ellman’s assay .
    • Fluorinated Analog Synthesis : Replace the ethanone with trifluoromethyl groups (see ) to enhance metabolic stability .

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